molecular formula C22H21Cl2N3O3S B12124753 N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide

N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide

Cat. No.: B12124753
M. Wt: 478.4 g/mol
InChI Key: FEGNWDTULSYHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a dichlorophenyl group, a naphthylsulfonyl group, and a piperazinylacetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step often involves the reaction of piperazine with 2-naphthylsulfonyl chloride under basic conditions to form 4-(2-naphthylsulfonyl)piperazine.

    Acylation Reaction: The next step is the acylation of the piperazine derivative with 2-bromoacetamide to yield 2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide.

    Substitution Reaction: Finally, the compound is synthesized by reacting the acetamide derivative with 3,4-dichlorophenyl isocyanate under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may be investigated for its interactions with biological macromolecules. Its structural features suggest potential binding to proteins or nucleic acids, which could be explored in drug design and development.

Medicine

In medicine, the compound could be evaluated for its pharmacological properties. Its structural similarity to known bioactive molecules might indicate potential therapeutic applications, such as anti-inflammatory or anticancer activities.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, or ion channels. The compound’s binding to these targets could modulate their activity, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]ethanamide: Similar structure but with an ethanamide group instead of acetamide.

    N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]propionamide: Contains a propionamide group, offering different chemical properties.

    N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]butyramide: Features a butyramide group, which may affect its reactivity and biological activity.

Uniqueness

N-(3,4-dichlorophenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group, naphthylsulfonyl moiety, and piperazinylacetamide structure make it a versatile compound for various applications.

Properties

Molecular Formula

C22H21Cl2N3O3S

Molecular Weight

478.4 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)acetamide

InChI

InChI=1S/C22H21Cl2N3O3S/c23-20-8-6-18(14-21(20)24)25-22(28)15-26-9-11-27(12-10-26)31(29,30)19-7-5-16-3-1-2-4-17(16)13-19/h1-8,13-14H,9-12,15H2,(H,25,28)

InChI Key

FEGNWDTULSYHTP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.